Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic or basic conditions . The reaction proceeds through a cyclocondensation mechanism, forming the pyrimido[1,2-a]benzimidazole ring system. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzimidazole derivatives: These compounds have a similar benzimidazole ring but lack the pyrimido[1,2-a] fusion, resulting in different chemical and biological properties.
Pyrimidine derivatives: These compounds contain a pyrimidine ring but do not have the benzimidazole moiety, leading to distinct characteristics.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse modifications, making it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (commonly referred to as EBZ) is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of EBZ, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
EBZ is characterized by a fused bicyclic ring system that includes a pyrimidine ring linked to a benzimidazole moiety. The compound also contains an ethyl ester and a ketone group, which are critical for its biological activity. The molecular formula of EBZ is with a molecular weight of approximately 257.25 g/mol. Its structural formula can be represented as follows:
Synthesis
The synthesis of EBZ has been accomplished through various methods. One notable approach involves the reaction of 1-(1H-benzo[d]imidazol-2-yl)ethanone with ethyl (E)-4-bromobut-2-enoate under mild conditions. This method highlights the potential for developing novel synthetic routes for this compound .
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to EBZ. For example, oxadiazole derivatives have demonstrated antiproliferative activity against human cancer cell lines including HCT-116 and PC-3. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the antitumor efficacy of these compounds . While direct evidence for EBZ's antitumor activity is still required, its structural similarity to known active compounds supports further exploration in this area.
Analgesic and Anti-inflammatory Properties
Compounds derived from similar scaffolds have been evaluated for analgesic and anti-inflammatory activities. For example, oxadiazole derivatives have shown significant pain relief comparable to standard analgesics like indomethacin . The potential for EBZ to exhibit similar effects warrants investigation into its use as an anti-inflammatory agent.
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial properties of synthesized benzimidazole derivatives, compounds with structural similarities to EBZ were tested against Pseudomonas aeruginosa and Bacillus megaterium. The results indicated that certain derivatives exhibited comparable antibacterial activity to established antibiotics .
Case Study 2: Antitumor Screening
Another study focused on the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines. The results showed that specific modifications enhanced cytotoxicity significantly, suggesting that similar modifications could be explored for EBZ .
Properties
IUPAC Name |
ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMITUKTNMJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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